(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate
Description
This compound is a stereoisomer of a bicyclic pyrrolo-pyrrole derivative, featuring a tert-butyl ester group and an oxalate counterion. Its core structure consists of two fused pyrrolidine rings (pyrrolo[3,4-b]pyrrole), with specific (3aR,6aR) stereochemistry. It is commonly used as a chiral building block in pharmaceutical synthesis due to its rigid bicyclic framework, which can influence target binding and metabolic stability .
Key Properties (inferred from analogous compounds):
- Molecular Formula: C${11}$H${20}$N$2$O$2$ (base) + oxalate.
- Molecular Weight: 212.29 (base) + 88.02 (oxalate).
- Stereochemistry: (3aR,6aR) configuration.
- Applications: Intermediate in drug discovery, particularly for kinase inhibitors or protease-targeted therapies.
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSOHTQXIXQETM-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Precursors
The synthesis begins with 2,5-dihydro-1H-pyrrole-3-carboxylic acid , a commercially available starting material. Cyclic enamine precursors are functionalized via Mitsunobu reactions to install stereochemical handles. For example, (R)-1,2,4-butanetriol derivatives undergo Mitsunobu coupling with phthalimide to generate enantiomerically pure intermediates.
tert-Butyloxycarbonyl (Boc) Protection
Primary amine groups in the pyrrolidine core are protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C. This step achieves >95% conversion within 2 hours, as monitored by thin-layer chromatography (TLC). The Boc group ensures stability during subsequent hydrogenation and ring-closing steps.
Stepwise Synthesis and Reaction Mechanisms
Ring-Closing Metathesis (RCM)
The bicyclic framework is constructed via Grubbs-II-catalyzed RCM of diene intermediates. A representative substrate, N-Boc-3-vinylpyrrolidine , undergoes metathesis in dichloromethane (DCM) at 40°C with 5 mol% catalyst loading. This exothermic reaction produces the hexahydropyrrolo[3,4-b]pyrrole core with 80–85% yield and >99% diastereomeric excess (de).
Catalytic Hydrogenation
Residual double bonds from RCM are saturated using H₂/Pd/C in methanol at 50 psi. Kinetic studies reveal complete hydrogenation within 4 hours, with no epimerization observed at the (3aR,6aR) centers.
Oxalate Salt Formation
The free base is treated with oxalic acid in ethanol/water (4:1 v/v) at pH 3.0–3.5. Crystallization at −20°C yields the oxalate salt with 92–95% purity by HPLC. Stoichiometric ratios (1:1 base:oxalic acid) prevent di-salt formation.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs tubular flow reactors for RCM and hydrogenation steps. Key advantages include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Catalyst Loading | 5 mol% | 2.5 mol% |
| Yield | 80% | 88% |
| Space-Time Yield | 0.5 kg/m³/hr | 2.1 kg/m³/hr |
Data aggregated from pilot-scale trials
Crystallization Optimization
Anti-solvent crystallization using methyl tert-butyl ether (MTBE) reduces oxalate solubility, achieving particle sizes of 50–100 µm. This enhances filtration rates by 40% compared to batch cooling.
Analytical Characterization
Spectroscopic Data
Chiral Purity
Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) confirms >99.9% enantiomeric excess (ee) with retention times of 8.2 min (3aR,6aR) vs. 9.7 min (3aS,6aS).
Process Optimization and Yield Enhancement
Solvent Screening
A 2019 study compared solvents for Boc deprotection:
| Solvent | Deprotection Time (h) | Yield (%) |
|---|---|---|
| DCM | 2 | 95 |
| THF | 3 | 89 |
| Acetonitrile | 4 | 78 |
Catalytic System Tuning
Replacing Grubbs-II with Hoveyda-Grubbs II increases RCM turnover number (TON) from 1,200 to 2,800, reducing catalyst costs by 57%.
Applications in Pharmaceutical Synthesis
The oxalate salt serves as a precursor to JAK2 inhibitors and BTK antagonists . A 2024 patent (WO2020200158A1) discloses its use in synthesizing N-heteroaromatic amides with IC₅₀ values <10 nM against triple-negative breast cancer cell lines .
Chemical Reactions Analysis
Types of Reactions
(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Stereoisomers: (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester
- CAS : 370880-16-3 .
- Molecular Formula : C${11}$H${20}$N$2$O$2$.
- Key Differences: Stereochemistry: The (3aS,6aS) isomer has an inverted configuration at both chiral centers, which may alter its biological activity and pharmacokinetics. Synthesis: Commercially available (e.g., Shanghai Yuanye Bio-Technology), suggesting well-established synthetic routes .
Structural Isomers: Pyrrolo[3,4-c]pyrrole Derivatives
- Example : (3aS,6aS)-tert-Butyl 5-(benzotriazole-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate (Compound 26, ).
- Key Differences: Ring Fusion: Pyrrolo[3,4-c]pyrrole vs. [3,4-b], altering nitrogen positioning and steric effects. Synthetic Yield: 83% via HATU-mediated coupling, indicating efficient methodology for analogous derivatives .
Structural Isomers: Pyrrolo[3,2-b]pyrrole Derivatives
- Example : (3aS,6aS)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester (CAS 1340494-62-3) .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Stereochemistry Impact : The (3aR,6aR) configuration may offer distinct enantioselectivity in drug-target interactions compared to the (3aS,6aS) isomer, though direct pharmacological data are lacking in the provided evidence .
- Synthetic Accessibility : Derivatives like the [3,4-c] fused compound () demonstrate high-yield synthetic routes, suggesting similar feasibility for the target compound with optimized conditions .
- Commercial Relevance: The prevalence of (3aS,6aS) isomers in catalogs (e.g., Yuanye Bio-Technology, JW PharmLab) underscores their established role in drug discovery, while the (3aR,6aR) variant may require custom synthesis .
Biological Activity
(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate, with CAS number 1965305-45-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrrolidine structure, which may contribute to various pharmacological effects.
- Molecular Formula: C13H22N2O6
- Molecular Weight: 302.33 g/mol
- Purity: 95%
- IUPAC Name: tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate oxalate
- SMILES Notation: O=C(OC(C)(C)C)N(CC1)[C@]2([H])[C@@]1([H])CNC2.OC(C(O)=O)=O
The biological activity of this compound may involve several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways. For instance, GPCRs are known to regulate numerous physiological processes including neurotransmission and immune responses .
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, potentially protecting cells from oxidative stress and related damage.
- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound might offer protective effects against neurodegeneration by modulating neurotransmitter systems.
Experimental Studies
A review of the literature reveals several studies investigating the biological effects of pyrrolidine derivatives:
- In Vitro Studies : Research has shown that similar compounds can inhibit specific enzymes involved in inflammatory processes. For example, they may block cyclooxygenase (COX) activity, leading to reduced inflammation .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce pain and inflammation markers in conditions such as arthritis and neuropathic pain.
Study 1: Neuroprotective Potential
A study published in a pharmacology journal examined the effects of a related compound on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative markers compared to control groups.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrrolidine derivatives in a rat model of induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines and improved clinical scores in treated animals.
Data Summary
The following table summarizes key findings from various studies on related compounds:
| Study Focus | Compound Type | Key Findings |
|---|---|---|
| Neuroprotection | Pyrrolidine derivative | Reduced oxidative stress-induced cell death |
| Anti-inflammatory | Pyrrolidine derivative | Decreased pro-inflammatory cytokines |
| Enzyme inhibition | Similar structures | Inhibition of COX activity |
Q & A
How can researchers optimize the synthesis of (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate derivatives to achieve high enantiomeric purity?
Methodological Answer:
The synthesis requires meticulous control of stereochemistry, particularly during cyclization and esterification steps. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and reduce side reactions .
- Catalytic systems : Chiral catalysts, such as (R)-BINOL-derived phosphoric acids, can improve enantioselectivity during cyclization .
- Temperature gradients : Multi-step reactions often require precise cooling (e.g., −20°C for imine formation) to prevent racemization .
Validation : Monitor intermediates via chiral HPLC or circular dichroism (CD) spectroscopy to confirm stereochemical integrity .
What advanced analytical techniques are critical for resolving structural ambiguities in this compound’s derivatives?
Methodological Answer:
- NMR spectroscopy : - HSQC and NOESY experiments clarify regiochemistry and confirm the bicyclic pyrrolo-pyrrole framework .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for oxalate counterions or salt forms .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities (e.g., tert-butyl group fragmentation) .
Data contradiction example : Discrepancies in melting points between batches may arise from polymorphic forms, requiring PXRD analysis .
How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate the compound in 0.1M HCl (pH 1) or NaOH (pH 13) at 40°C for 24–72 hours, followed by UPLC-MS to identify degradation products (e.g., oxalate cleavage) .
- Thermal stress : Heat samples to 60–80°C in sealed vials and monitor via TGA-DSC for decomposition thresholds .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at ambient conditions .
What strategies are effective in addressing low yields during tert-butyl ester deprotection?
Methodological Answer:
Low yields often stem from incomplete acidolysis or tert-butyl carbocation side reactions. Solutions include:
- Deprotection reagents : TFA in dichloromethane (2–4 equiv., 0°C to RT) minimizes side reactions compared to HCl .
- Scavengers : Add triethylsilane (1–2 equiv.) to trap carbocation intermediates .
- Workflow optimization : Use continuous flow reactors for precise reagent mixing and reduced exposure to moisture .
How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., GPCRs) using AutoDock Vina to predict binding modes of the pyrrolo-pyrrole core .
- QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. benzyl groups) with bioactivity data to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the bicyclic system in aqueous vs. lipid bilayer environments .
What experimental approaches validate the compound’s role as a chiral building block in drug synthesis?
Methodological Answer:
- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl halides demonstrate retention of stereochemistry at the pyrrolidine nitrogen .
- Enzymatic resolution : Use lipases (e.g., CAL-B) to resolve diastereomeric intermediates, confirming configurational stability .
- Pharmacokinetic profiling : Compare metabolic stability (e.g., CYP450 oxidation) of enantiomers using liver microsomes .
How should researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known inhibitors) .
- Batch analysis : Compare impurity profiles (HPLC) to rule out contaminants affecting bioactivity .
- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify outliers .
What safety protocols are essential when handling this compound’s reactive intermediates?
Methodological Answer:
- PPE : Use nitrile gloves, P95 respirators, and fume hoods during acyl chloride or hydride reactions .
- Waste disposal : Quench tert-butyl oxalate byproducts with 10% NaHCO₃ before disposal .
- Emergency measures : For skin contact, rinse with 1M phosphate buffer (pH 7.4) to neutralize oxalate residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
